8-Fluoroquinoline-6-carboxylic acid 8-Fluoroquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1061650-25-6
VCID: VC5423910
InChI: InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
SMILES: C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O
Molecular Formula: C10H6FNO2
Molecular Weight: 191.161

8-Fluoroquinoline-6-carboxylic acid

CAS No.: 1061650-25-6

Cat. No.: VC5423910

Molecular Formula: C10H6FNO2

Molecular Weight: 191.161

* For research use only. Not for human or veterinary use.

8-Fluoroquinoline-6-carboxylic acid - 1061650-25-6

Specification

CAS No. 1061650-25-6
Molecular Formula C10H6FNO2
Molecular Weight 191.161
IUPAC Name 8-fluoroquinoline-6-carboxylic acid
Standard InChI InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
Standard InChI Key KKAGDSDXDXTTMJ-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted with a fluorine atom at the 8-position and a carboxylic acid group at the 6-position. This arrangement is critical for its reactivity and interaction with biological targets. The IUPAC name, 8-fluoroquinoline-6-carboxylic acid, reflects these substituents . Key identifiers include:

  • SMILES: C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O\text{C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O}

  • InChIKey: KKAGDSDXDXTTMJ-UHFFFAOYSA-N\text{KKAGDSDXDXTTMJ-UHFFFAOYSA-N}

  • PubChem CID: 66954222

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its polar carboxylic acid group and the electron-withdrawing fluorine atom. While exact solubility data are unavailable, analogs like 4-fluoroquinoline-8-carboxylic acid exhibit moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) .

Table 1: Comparative Properties of Fluoroquinoline Carboxylic Acids

CompoundCAS No.Molecular FormulaMolecular Weight (g/mol)Key Substituents
8-Fluoroquinoline-6-carboxylic acid1061650-25-6C10H6FNO2\text{C}_{10}\text{H}_{6}\text{FNO}_{2}191.168-F, 6-COOH
4-Fluoroquinoline-8-carboxylic acid1416438-66-8C10H6FNO2\text{C}_{10}\text{H}_{6}\text{FNO}_{2}191.164-F, 8-COOH
8-Fluoroquinoline-3-carboxylic acid71082-53-6C10H6FNO2\text{C}_{10}\text{H}_{6}\text{FNO}_{2}191.168-F, 3-COOH

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-fluoroquinoline-6-carboxylic acid typically involves multi-step reactions:

  • Quinoline Ring Formation: Starting materials such as aniline derivatives undergo cyclization using reagents like polyphosphoric acid.

  • Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) introduce the fluorine atom at the 8-position .

  • Carboxylation: Oxidation of a methyl group or direct carboxylation using carbon dioxide under high pressure yields the carboxylic acid moiety .

A notable method involves a two-step process:

  • Step 1: Hydrochloric acid-mediated hydrolysis at 110°C under inert atmosphere.

  • Step 2: Selenium(IV) oxide oxidation in pyridine at 120°C to install the carboxylic acid group .

Industrial Production

Suzhou Sibian Chemical Technology Co., Ltd. reports large-scale synthesis with purity exceeding 98% . Their optimized process ensures consistent yield and quality, critical for pharmaceutical applications.

Biological Activity and Applications

Drug Development

The compound serves as a precursor for synthesizing novel antibiotics and kinase inhibitors. Its modular structure allows for modifications at the 6- and 8-positions to optimize pharmacokinetics .

Comparison with Related Compounds

Positional Isomers

  • 8-Fluoroquinoline-3-carboxylic acid: The carboxylic acid at the 3-position reduces steric hindrance, potentially enhancing binding to hydrophobic enzyme pockets .

  • 4-Fluoroquinoline-8-carboxylic acid: The shifted fluorine and carboxylic acid groups alter electronic properties, affecting solubility and reactivity .

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